4-Chloronicotinic acid

Vue d'ensemble

Description

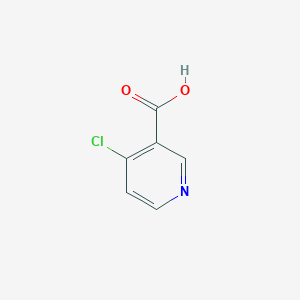

4-Chloronicotinic acid, also known as 4-chloropyridine-3-carboxylic acid, is an organic compound with the molecular formula C₆H₄ClNO₂. It is a derivative of nicotinic acid, where a chlorine atom is substituted at the fourth position of the pyridine ring. This compound is a white to light brown solid and is soluble in organic solvents .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Chloronicotinic acid can be synthesized from 4-chloropyridine through a two-step process:

Formation of the anion: 4-Chloropyridine is reacted with lithium diisopropylamide in tetrahydrofuran at -78°C under an inert nitrogen atmosphere.

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloronicotinic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to other functional groups.

Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution Products: Various substituted pyridine derivatives.

Oxidation Products: Compounds with higher oxidation states, such as carboxylic acids or ketones.

Reduction Products: Alcohols or other reduced forms of the original compound.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Drug Development

4-Chloronicotinic acid serves as a crucial building block in the synthesis of various pharmaceutical compounds. It is particularly noted for its role in developing drugs targeting neurological disorders. For example, derivatives of this compound have been investigated for their potential as nicotinic acetylcholine receptor (nAChR) modulators, which are relevant in treating conditions such as Alzheimer's disease and schizophrenia .

Case Study: nAChR Modulators

Research has shown that certain derivatives exhibit selective activity on nAChRs, leading to enhanced cognitive function in animal models. In one study, compounds synthesized from this compound demonstrated improved binding affinity to nAChRs compared to their non-chlorinated counterparts, suggesting a promising avenue for drug development .

Agrochemicals

2.1 Pesticide Formulations

This compound is utilized in the synthesis of agrochemical products, particularly insecticides. Its derivatives are effective against a range of pests due to their ability to interfere with the nervous system of insects.

Data Table: Efficacy of this compound Derivatives

| Compound Name | Target Pest | Efficacy (%) | Mode of Action |

|---|---|---|---|

| 4-Chloro-3-pyridinecarboxylic acid | Aphids | 85 | Neurotoxic effects |

| 4-Chloro-6-methylnicotinic acid | Beetles | 90 | Disruption of synaptic transmission |

| 4-Chloro-6-hydroxynicotinic acid | Caterpillars | 78 | Inhibition of acetylcholinesterase |

This table illustrates the effectiveness of various derivatives in targeting specific pests, highlighting their potential use in integrated pest management strategies.

Materials Science

3.1 Synthesis of Functional Materials

In materials science, this compound is employed in the synthesis of functionalized polymers and nanomaterials. Its unique chemical properties allow it to act as a precursor for creating materials with specific electronic or optical properties.

Case Study: Conductive Polymers

Research has demonstrated that incorporating this compound into polymer matrices can enhance the conductivity and stability of the resulting materials. For instance, polymers synthesized with this compound have shown improved charge transport characteristics, making them suitable for applications in organic electronics and sensors .

Environmental Impact Studies

4.1 Toxicological Assessments

Given its widespread use, understanding the environmental impact and toxicity of this compound is crucial. Studies indicate that while it is effective as an agrochemical, its persistence in the environment necessitates careful monitoring.

Data Table: Toxicity Profile

| Endpoint | Value |

|---|---|

| Acute Toxicity (LD50) | 300 mg/kg (oral, rat) |

| Skin Irritation | Moderate |

| Aquatic Toxicity (LC50) | 50 µg/L (fish) |

This toxicity profile underscores the need for responsible usage and regulatory oversight to mitigate potential environmental risks associated with its application.

Mécanisme D'action

The mechanism of action of 4-chloronicotinic acid and its derivatives involves interaction with specific molecular targets and pathways:

Molecular Targets: It primarily targets nicotinic acetylcholine receptors, which are involved in neurotransmission.

Pathways Involved: The compound modulates the activity of these receptors, leading to various physiological effects, including anti-inflammatory and neuroprotective actions.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloronicotinic Acid: Another nicotinic acid derivative with a chlorine atom at the second position of the pyridine ring.

6-Chloronicotinic Acid: A derivative with a chlorine atom at the sixth position.

Nicotinic Acid: The parent compound without any chlorine substitution.

Uniqueness

4-Chloronicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in research and industry .

Activité Biologique

4-Chloronicotinic acid (4-CNA), with the chemical formula CHClNO and CAS number 10177-29-4, is a chlorinated derivative of nicotinic acid. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of 4-CNA, summarizing significant research findings, mechanisms of action, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Weight | 157.55 g/mol |

| Boiling Point | Not available |

| Solubility | High in water |

| Log P (octanol-water) | 0.97 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 1 |

The biological activity of 4-CNA is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic processes. Key mechanisms include:

- Inhibition of Enzymes : Research indicates that 4-CNA may inhibit certain enzymes involved in lipid metabolism, potentially influencing cholesterol levels and cardiovascular health .

- Anti-inflammatory Effects : Studies have suggested that 4-CNA can modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines and pathways .

- Antioxidant Activity : Evidence suggests that 4-CNA exhibits antioxidant properties, which may help in protecting cells from oxidative stress and related damage .

Cardiovascular Health

A study investigated the role of niacin metabolism in cardiovascular disease (CVD), highlighting that metabolites related to niacin, including those derived from chloronicotinic acids, were associated with major adverse cardiovascular events (MACE). The study found that treatment with physiological levels of certain niacin metabolites induced expression of vascular cell adhesion molecules, suggesting a link between these metabolites and inflammation-related cardiovascular risks .

Fluorescent Probes Development

Research involving the synthesis of rhodamine dyes incorporated with this compound fragments demonstrated its utility in developing fluorescent probes for live-cell imaging. These compounds showed specific labeling capabilities for cellular organelles, indicating potential applications in cellular biology research .

Toxicological Profile

Safety data indicate that 4-CNA can cause skin and eye irritation upon contact. It is classified under skin irritation category 2 and eye irritation category 2 according to regulatory standards . However, there are no known carcinogenic or mutagenic properties associated with this compound.

Propriétés

IUPAC Name |

4-chloropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO2/c7-5-1-2-8-3-4(5)6(9)10/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMRGVWZLCZERSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355921 | |

| Record name | 4-Chloronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10177-29-4 | |

| Record name | 4-Chloronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloronicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.